2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide
Overview
Description
2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide is a chemical compound with the molecular formula C7H8BrNS·HBr It is a brominated derivative of thieno[2,3-c]pyridine, characterized by its unique structure that includes a bromine atom and a hydrobromide salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide typically involves the bromination of thieno[2,3-c]pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-c]pyridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the thieno[2,3-c]pyridine core.
Scientific Research Applications
2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the thieno[2,3-c]pyridine core play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride: Similar in structure but differs in the position of the bromine atom and the type of salt.
2-bromo-5-methyl-4H,5H,6H,7H-thieno[5,4-c]pyridine: Contains a methyl group in addition to the bromine atom, leading to different reactivity and applications.
Uniqueness
2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide salt
This compound’s versatility and reactivity make it a valuable subject of study in both academic and industrial settings. Its unique structure and properties continue to inspire new research and applications across multiple scientific disciplines.
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS.BrH/c8-7-3-5-1-2-9-4-6(5)10-7;/h3,9H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFTUUNJHCCTAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(S2)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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